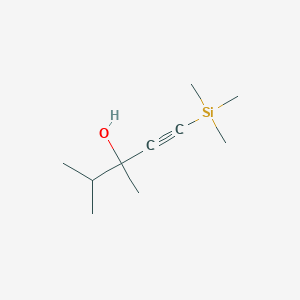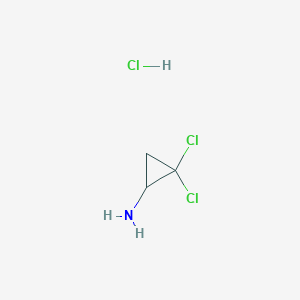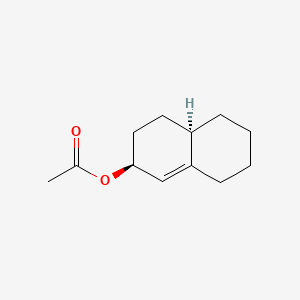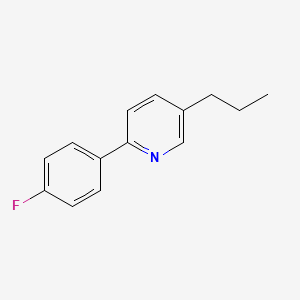
Propanethioic acid, 2-cyano-, S-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanethioic acid, 2-cyano-, S-methyl ester is an organic compound with the molecular formula C5H7NOS It is a thioester derivative, characterized by the presence of a cyano group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanethioic acid, 2-cyano-, S-methyl ester can be achieved through several methods. One common approach involves the reaction of propanethioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts may also be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Propanethioic acid, 2-cyano-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanethioic acid, 2-cyano-, S-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which propanethioic acid, 2-cyano-, S-methyl ester exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioester moiety can undergo hydrolysis to release thiol groups. These interactions can modulate enzyme activity and affect biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanethioic acid, S-(2-methylpropyl) ester: Similar structure but lacks the cyano group.
Propanoic acid, 3-cyano-, methyl ester: Similar structure but contains a carboxylic acid ester instead of a thioester.
Uniqueness
Propanethioic acid, 2-cyano-, S-methyl ester is unique due to the presence of both a cyano group and a thioester moiety. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propriétés
| 107427-81-6 | |
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
S-methyl 2-cyanopropanethioate |
InChI |
InChI=1S/C5H7NOS/c1-4(3-6)5(7)8-2/h4H,1-2H3 |
Clé InChI |
BJTPIIQTIDHLKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)C(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-{[tert-Butyl(diphenyl)silyl]oxy}ethyl)-3,4-dimethyl-1,3-thiazol-3-ium](/img/no-structure.png)







